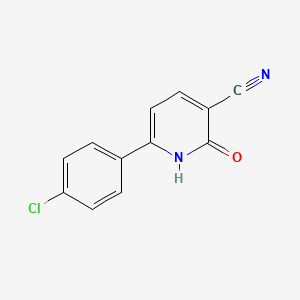

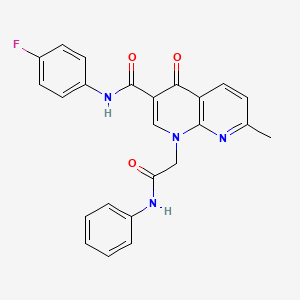

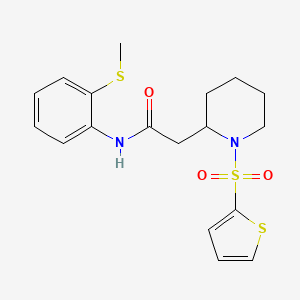

6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (6-CP-2-ODPC) is a small molecule compound with a wide range of applications in scientific research. It has been widely studied due to its unique properties and its ability to be used in a variety of experiments. 6-CP-2-ODPC is a highly selective inhibitor of various enzymes, making it an ideal compound for biochemical and physiological studies.

Scientific Research Applications

Synthesis of 1,3,5-Oxadiazine Derivatives

The compound can be used in the synthesis of 1,3,5-oxadiazine derivatives. These derivatives are of interest to pharmacy, medicine, and agriculture as potential biologically active substances. They have found wide application in organic synthesis and supramolecular chemistry .

Dehydrosulfurization

The compound can be used in dehydrosulfurization processes. In a study, two approaches to the dehydrosulfurization of 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides were discussed, resulting in the formation of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines .

Synthesis of Sulfonamide Derivatives

Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives can be synthesized. These sulfonamide derivatives have brought about an antibiotic revolution in medicine and are associated with a wide range of biological activities .

Antiviral Activity

Some of the synthesized sulfonamide derivatives have shown certain anti-tobacco mosaic virus activity. This suggests that the compound could be used in the development of antiviral drugs .

Synthesis of Hybrid Molecules

The compound can be used in the synthesis of hybrid molecules containing a triazole and a benzoxazolone ring. These hybrid molecules can have various applications in medicinal chemistry .

Antibacterial Activity

Sulfonamide derivatives, which can be synthesized from the compound, have been reported to possess antibacterial properties. This suggests potential applications in the development of new antibacterial drugs .

Mechanism of Action

Target of Action

It is known that similar compounds, such as pyraclostrobin, target the cytochrome b gene in certain organisms .

Mode of Action

Related compounds like chlorfenapyr, an arylpyrrole derivative, have a unique mode of action with a wide insecticidal spectrum .

Biochemical Pathways

Indole derivatives, which share some structural similarities, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds like 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline exhibit nonlinear oral pharmacokinetics in humans .

Result of Action

A study suggests that deactivating groups at the 3- or 4-position in the substituted ring of dhpm might be promising anticancer drug candidates for treating different types of cancers .

Action Environment

Similar compounds like chlorfenapyr have been studied for their environmental toxicity .

properties

IUPAC Name |

6-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMASTOHXMIBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2813361.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)

![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)

![N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2813373.png)

![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)

![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)